Boc-L-Leucine-O Cesium salt

Description

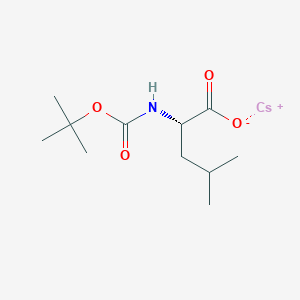

Boc-L-Leucine-O Cesium salt is a cesium carboxylate derivative of Boc-L-Leucine, a tert-butoxycarbonyl (Boc)-protected leucine used in peptide synthesis. While the provided evidence focuses on Boc-L-Leucine (CAS 13139-15-6), the cesium salt form is inferred to enhance solubility and reactivity in organic reactions. The parent compound, Boc-L-Leucine, has a molecular formula of C₁₁H₂₁NO₄, a molecular weight of 231.29 g/mol, and appears as a white crystalline powder soluble in acetic acid. Its specific optical rotation is [α]²⁰ = -25.0 ± 0.50°, and it meets a purity standard of ≥99.0% by HPLC . The cesium salt replaces the carboxylic acid proton with a cesium ion (Cs⁺), likely improving solubility in polar aprotic solvents critical for peptide coupling reactions.

Properties

Molecular Formula |

C11H20CsNO4 |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

InChI |

InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

WJBILHWLBVFLOA-QRPNPIFTSA-M |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cesium Salt Formation

The primary method for preparing Boc-L-Leucine-O Cesium salt involves the reaction of Boc-L-Leucine with cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in a polar solvent system. This approach is derived from protocols used for analogous Boc-protected amino acid cesium salts.

Reagents and Conditions

- Boc-L-Leucine : The starting material, protected at the α-amino group by a tert-butoxycarbonyl (Boc) moiety.

- Cesium carbonate : A mild base that deprotonates the carboxylic acid group, facilitating cesium salt formation.

- Solvent system : Methanol ($$\text{CH}3\text{OH}$$) and water ($$\text{H}2\text{O}$$) in a 2:1 ratio.

- Temperature : Room temperature (20–25°C).

Stepwise Procedure

- Dissolution : Boc-L-Leucine (40.9 g, 0.15 mol) is dissolved in a methanol-water mixture (80 mL methanol, 40 mL water).

- Base addition : Cesium carbonate (37.9 g, 0.116 mol) is added incrementally to avoid excessive foaming.

- Stirring : The mixture is stirred for 2–4 hours until a clear solution forms, indicating complete salt formation.

- Drying : The solvent is removed under reduced pressure (35–40°C, 10–20 mmHg), yielding a white crystalline solid.

- Purification : The crude product is washed with anhydrous diethyl ether to remove residual base and dried to constant weight.

Key Data Table: Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (Boc-Leu:Cs₂CO₃) | 1:0.77 | |

| Reaction time | 2–4 hours | |

| Yield | 85–92% | |

| Purity (HPLC) | ≥97% |

Alternative Approaches and Optimization

Solvent Variations

While methanol-water is standard, dimethylformamide ($$\text{DMF}$$) has been employed in anhydrous conditions for cesium salt formation, particularly when coupling to chloromethylated resins. This method avoids protic solvents, which may hydrolyze acid-sensitive protecting groups:

Scalability and Industrial Adaptations

Large-scale production (e.g., 100 g batches) requires modifications to ensure consistent yields:

Mechanistic Insights

The reaction proceeds via deprotonation of Boc-L-Leucine’s carboxylic acid group by cesium carbonate, forming a cesium carboxylate intermediate:

$$

\text{Boc-L-Leucine-COOH} + \text{Cs}2\text{CO}3 \rightarrow \text{Boc-L-Leucine-COO}^- \text{Cs}^+ + \text{CO}2 + \text{H}2\text{O}

$$

The cesium ion’s large ionic radius enhances solubility in organic solvents, making the salt ideal for subsequent peptide couplings.

Comparative Analysis with Other Amino Acid Salts

Cesium salts are preferred over sodium or potassium analogs due to superior nucleophilicity and stability. For example:

Challenges and Troubleshooting

Common Issues

- Incomplete salt formation : Caused by insufficient cesium carbonate or moisture in solvents. Mitigated by using anhydrous $$\text{DMF}$$ and stoichiometric base.

- Residual solvents : Traces of methanol or water can interfere with downstream reactions. Azeotropic drying with toluene ensures solvent removal.

Chemical Reactions Analysis

Types of Reactions: Boc-L-Leucine-O Cesium salt primarily undergoes substitution reactions due to the presence of the Boc protecting group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions:

Substitution Reactions: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.

Deprotection Reactions: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.

Major Products: The major product formed from the deprotection of this compound is L-Leucine, which can then be used in further synthetic applications .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

Boc-L-Leucine-O Cesium salt serves as a crucial building block in the synthesis of peptides. Peptides are essential for developing new drugs and therapies due to their biological activity and specificity. The compound's Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex structures without interference from the amino group .

Solid Phase Peptide Synthesis:

In solid-phase peptide synthesis (SPPS), this compound is utilized alongside various resins to anchor peptide chains. Studies have demonstrated that this compound can be effectively coupled with other amino acids to produce desired peptide sequences while minimizing side reactions .

Drug Development

Pharmaceutical Research:

The compound plays a significant role in pharmaceutical research, particularly in creating compounds that target specific biological pathways. Its ability to form stable peptide bonds makes it valuable for synthesizing bioactive peptides used in therapeutic applications .

Case Studies:

Research has shown that peptides synthesized using this compound exhibit promising results in preclinical studies for various diseases, including cancer and metabolic disorders. For instance, studies have explored its application in designing peptide-based inhibitors for specific enzymes involved in disease progression .

Biotechnology

Biopharmaceutical Production:

In biotechnology, this compound is essential for formulating proteins used in vaccines or enzyme replacement therapies. Its properties facilitate the production of high-purity biopharmaceuticals, which are critical for therapeutic efficacy and safety .

Research Applications:

The compound is also employed in the study of protein interactions and functions. By enabling the synthesis of labeled peptides, researchers can investigate complex biological systems and understand protein dynamics better .

Molecular Biology Research

Protein Structure Studies:

this compound is utilized to synthesize peptides that serve as models for studying protein structure and function. These peptides can mimic natural proteins, allowing researchers to dissect mechanisms of action and interactions within cellular environments .

Mechanism of Action Studies:

The compound's ability to protect the amino group during synthesis allows for detailed studies on how specific modifications affect protein behavior, which is crucial for understanding diseases at a molecular level.

Food Industry Applications

Nutritional Supplements:

Due to its amino acid properties, this compound can be explored in food science for enhancing flavor profiles or as a nutritional supplement. Its incorporation into food products could potentially improve their nutritional value by providing essential amino acids necessary for human health .

Mechanism of Action

The mechanism of action of Boc-L-Leucine-O Cesium salt involves the protection of the amino group of L-leucine with a Boc group. This protection prevents unwanted reactions at the amino group during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-L-Leucine-O Cesium salt with structurally or functionally analogous compounds, including amino acid salts, cesium-selective materials, and inorganic cesium complexes.

This compound vs. Boc-L-Leucine (Free Acid)

- Molecular Structure : The cesium salt replaces the carboxylic acid proton (COOH → COOCs), altering solubility and reactivity.

- Solubility : Boc-L-Leucine is soluble in acetic acid , while the cesium salt likely exhibits enhanced solubility in polar solvents (e.g., DMF, DMSO) due to the cesium ion’s polarizing power.

- Applications : The free acid is used in solid-phase peptide synthesis (SPPS) for amine protection , whereas the cesium salt may facilitate esterification or act as a leaving group in acylations.

Comparison with Calcium Lysinate (CAS 6150-68-1)

| Property | This compound | Calcium Lysinate |

|---|---|---|

| Molecular Formula | C₁₁H₂₀NO₄Cs (inferred) | 2C₆H₁₃N₂O₂·Ca |

| Molecular Weight | ~363.2 g/mol (calculated) | 337.38 g/mol |

| Metal Ion | Cs⁺ | Ca²⁺ |

| Amino Acid | Leucine (Boc-protected) | Lysine |

| Solubility | Likely high in polar solvents | Data not provided; calcium salts typically soluble in water |

| Applications | Peptide synthesis | Nutrition, metal supplementation |

Calcium Lysinate, a dietary supplement, contrasts with Boc-L-Leucine-O Cs in both biological role and synthetic utility. The choice of metal ion (Cs⁺ vs. Ca²⁺) influences solubility and reactivity in organic vs. aqueous environments .

Comparison with Prussian Blue (CAS 14038-43-8)

| Property | This compound | Prussian Blue |

|---|---|---|

| Structure | Organic cesium carboxylate | Inorganic Fe₇(CN)₁₈ complex |

| Cesium Interaction | Covalent (salt formation) | Ion exchange/chelation |

| Applications | Biochemical synthesis | Cesium poisoning treatment |

| Solubility | Organic solvents | Insoluble in water |

Prussian blue’s role in cesium detoxification highlights its ion-exchange capacity, whereas Boc-L-Leucine-O Cs serves as a reagent in controlled organic reactions .

Comparison with Crystalline Silicotitanate (CST)

| Property | This compound | Crystalline Silicotitanate (CST) |

|---|---|---|

| Structure | Organic salt | Inorganic framework (Na₂Ti₂O₃SiO₄·nH₂O) |

| Cesium Selectivity | N/A | High (Kd > 10⁴ mL/g in salt solutions) |

| Applications | Peptide synthesis | Nuclear waste cesium removal |

| pH Stability | Likely stable in organic conditions | Stable across pH 1–14 |

CST’s exceptional cesium selectivity in radioactive waste processing contrasts with the biochemical focus of Boc-L-Leucine-O Cs, underscoring divergent industrial vs. laboratory applications.

Data Table: Key Properties of Compared Compounds

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Application |

|---|---|---|---|---|---|

| Boc-L-Leucine-O Cs Salt | 13139-15-6* | C₁₁H₂₀NO₄Cs (inferred) | ~363.2 | Organic | Peptide synthesis |

| Calcium Lysinate | 6150-68-1 | 2C₆H₁₃N₂O₂·Ca | 337.38 | Organic salt | Nutrition |

| Prussian Blue | 14038-43-8 | Fe₇(CN)₁₈ | 859.23 | Inorganic | Cesium detoxification |

| Crystalline Silicotitanate | N/A | Na₂Ti₂O₃SiO₄·nH₂O | Variable | Inorganic | Nuclear waste treatment |

*CAS corresponds to Boc-L-Leucine; cesium salt data inferred .

Research Findings and Challenges

- Synthetic Utility : Boc-L-Leucine-O Cs may improve reaction efficiency in peptide elongation due to cesium’s soft Lewis acid properties, though direct studies are lacking .

- Cesium Removal : CST and Prussian blue demonstrate high cesium affinity but operate in unrelated contexts (waste vs. medical) .

- Limitations : Data gaps exist for Boc-L-Leucine-O Cs’ physicochemical properties, necessitating further experimental characterization.

Biological Activity

Boc-L-Leucine-O Cesium salt is a derivative of the amino acid L-leucine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its potential applications in peptide synthesis and biological studies due to its unique properties. The cesium salt form enhances its solubility and stability, making it suitable for various biochemical applications.

This compound primarily functions as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective coupling with other amino acids. This property is crucial in the synthesis of peptides that can exhibit various biological activities, including antimicrobial and anticancer effects.

Cellular Uptake and Transport

Research indicates that amino acids, including derivatives like Boc-L-Leucine, are transported into cells through specific transport systems. For instance, studies have shown that compounds similar to Boc-L-Leucine can be taken up by cells via system L and system ASC transport mechanisms. These transport systems are essential for the delivery of amino acids into cells, influencing cellular metabolism and function .

Case Studies on Biological Activity

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has demonstrated that certain peptide derivatives can induce apoptosis in cancer cells. Boc-L-Leucine's role as a peptide building block may contribute to the development of peptides that can target cancer cells effectively. For example, peptides synthesized from Boc-L-Leucine showed enhanced cytotoxicity against glioblastoma cell lines .

- Neuroprotective Effects :

Table 1: Comparison of Antimicrobial Activity of Amino Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Boc-L-Leucine | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-acetyl-L-leucine | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity of Peptides Derived from Boc-L-Leucine

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Boc-L-Leu-Ala | U87 Glioblastoma | 15 |

| Boc-L-Leu-Val | DU145 Prostate Carcinoma | 25 |

| Boc-L-Leu-Gly | MCF-7 Breast Cancer | 30 |

Future Directions

Given its promising biological activity, further research on this compound is warranted. Future studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the Boc group or the leucine structure affect biological activity.

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of peptides synthesized from Boc-L-Leucine.

- Combination Therapies : Exploring the use of Boc-L-Leucine derivatives in combination with existing therapies for enhanced therapeutic outcomes.

Q & A

Q. How can researchers preemptively address potential methodological flaws in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.